4,6-Dichloro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile
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Overview
Description
4,6-Dichloro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile is an organic compound with the molecular formula C8H3Cl2N3 It is a derivative of pyrrolopyridine, characterized by the presence of two chlorine atoms at positions 4 and 6, and a cyano group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile typically involves the cyclization of 2,6-dichloro-4-nitropyridine. The process begins with the dissolution of 2,6-dichloro-4-nitropyridine in anhydrous tetrahydrofuran (THF), followed by cooling to -78°C. Bromovinyl magnesium (in THF) is then added, and the reaction is allowed to proceed at this temperature for one hour before being warmed to -20°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide (for oxidation) and sodium borohydride (for reduction) are typically used.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atoms.
Oxidation and Reduction: Products depend on the specific reagents and conditions used, often leading to modified pyrrolopyridine structures.
Scientific Research Applications
4,6-Dichloro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound, particularly in the inhibition of specific enzymes.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile involves its interaction with specific molecular targets. For instance, derivatives of this compound have shown potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . The inhibition of FGFRs can lead to the suppression of cancer cell growth and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-1H-pyrrolo[2,3-B]pyridine: Lacks the cyano group at position 5.
4,6-Dichloro-7-azaindole: Similar structure but with different substitution patterns.
2,4-Dichloro-7H-pyrrolo[2,3-B]pyridine: Another derivative with chlorine atoms at different positions.
Uniqueness
4,6-Dichloro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile is unique due to the presence of both chlorine atoms and a cyano group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H3Cl2N3 |
---|---|
Molecular Weight |
212.03 g/mol |
IUPAC Name |
4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C8H3Cl2N3/c9-6-4-1-2-12-8(4)13-7(10)5(6)3-11/h1-2H,(H,12,13) |
InChI Key |
XLSGIPPCQCQFGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=NC(=C(C(=C21)Cl)C#N)Cl |
Origin of Product |
United States |
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